

PSI-6206-13C,d3 CAS number and molecular formula

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Compound of Interest

Compound Name: PSI-6206-13C,d3

Cat. No.: B10800373

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In-Depth Technical Guide: PSI-6206-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **PSI-6206-13C,d3**, a labeled version of the nucleoside analog PSI-6206. It details its chemical properties, mechanism of action as a Hepatitis C Virus (HCV) NS5B polymerase inhibitor, relevant quantitative data, and detailed experimental protocols.

Core Compound Details

Property	Value	
Compound Name	PSI-6206-13C,d3	
CAS Number	1256490-42-2[1][2][3][4][5]	
Molecular Formula	C9[13C]H10D3FN2O5[6]	
Molecular Weight	264.23 g/mol [1][6]	
Synonyms	RO-2433-13C,d3, GS-331007-13C,d3[1][4]	

Mechanism of Action

PSI-6206 is the deaminated derivative of PSI-6130, a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase. [2][4][7] PSI-6206 itself demonstrates low potency in



inhibiting HCV replication in cell-based replicon assays.[1][2] Its antiviral activity is dependent on its intracellular conversion to the active triphosphate form, RO2433-TP (also known as PSI-7409).[8][9]

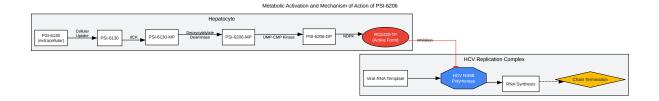
The metabolic activation pathway primarily involves the phosphorylation of PSI-6130 to its monophosphate form, followed by deamination to yield PSI-6206 monophosphate. This is then further phosphorylated to the di- and triphosphate forms by cellular kinases.[8] The resulting RO2433-TP acts as a competitive inhibitor of the HCV NS5B polymerase and functions as a chain terminator during viral RNA synthesis.[9]

Quantitative Data Summary

Assay	Compound	Target	Value
HCV Replicon Assay	PSI-6206	HCV Replication	EC90: >100 μM[1][2] [8]
HCV RdRp Inhibition	RO2433-TP (PSI- 7409)	Wild-type HCV NS5B	Ki: 0.42 μM[10]
HCV RdRp Inhibition	RO2433-TP (PSI- 7409)	S282T Mutant HCV NS5B	Ki: 22 μM[10]
HCV RNA Replication	PSI-7851 (Phosphoramidate prodrug)	HCV Replication	EC50: 1.62 μM[10]

Signaling and Activation Pathway





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Caption: Metabolic activation of PSI-6130 to the active triphosphate form of PSI-6206 and its inhibitory effect on HCV NS5B polymerase.

Experimental Protocols HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HCV NS5B polymerase.

Materials:

- Recombinant HCV NS5B polymerase
- Biotinylated oligo(rU) primer
- Poly(rA) template
- [3H]-UTP (radiolabeled uridine triphosphate)
- Reaction buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 1 mM EDTA)



- RNase inhibitor
- Test compound (PSI-6206 triphosphate form)
- Stop solution (EDTA)
- Streptavidin-coated beads
- · Scintillation counter

Methodology:

- Prepare a reaction mixture containing the reaction buffer, poly(rA) template, biotinylated oligo(rU) primer, and RNase inhibitor.
- Add the test compound at various concentrations to the reaction mixture.
- Initiate the reaction by adding the recombinant HCV NS5B polymerase and [3H]-UTP.
- Incubate the reaction at room temperature for a defined period (e.g., 90 minutes).
- Terminate the reaction by adding the stop solution.
- Add streptavidin-coated beads to capture the biotinylated RNA products.
- Wash the beads to remove unincorporated [3H]-UTP.
- Measure the radioactivity of the beads using a scintillation counter to quantify the amount of newly synthesized RNA.
- Calculate the percent inhibition of NS5B activity at each compound concentration and determine the IC50 value.

HCV Replicon Assay

This cell-based assay assesses the inhibitory effect of a compound on HCV RNA replication within human hepatoma cells.

Materials:



- Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b)
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and non-essential amino acids
- G418 (for selection and maintenance of replicon-containing cells)
- Test compound (PSI-6206)
- Reagents for RNA extraction
- Reagents for quantitative real-time RT-PCR (qRT-PCR), including primers and probes specific for HCV RNA and a housekeeping gene (e.g., GAPDH)

Methodology:

- Seed the HCV replicon-containing Huh-7 cells in 96-well plates and allow them to adhere overnight.
- Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
- After the incubation period, wash the cells with PBS and lyse them.
- Extract total RNA from the cell lysates.
- Perform qRT-PCR to quantify the levels of HCV RNA and the housekeeping gene RNA.
- Normalize the HCV RNA levels to the housekeeping gene RNA levels to account for variations in cell number.
- Calculate the percent inhibition of HCV RNA replication at each compound concentration and determine the EC50 and EC90 values.
- A parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be performed to assess the
 effect of the compound on cell viability and determine the CC50 value.

Experimental Workflow Diagram



Biochemical Assay Cell-Based Assay Cytotoxicity Assay **Prepare Reaction Mix** Seed HCV Replicon Cells Seed Huh-7 Cells (Template, Primer, Buffer) Add Test Compound Treat with Test Compound **Treat with Test Compound** (e.g., PSI-6206) (e.g., RO2433-TP) Initiate with NS5B Incubate (72h) Incubate (72h) and [3H]-UTP Measure Cell Viability Incubate **Extract Total RNA** (e.g., MTS Assay) Stop Reaction & Capture qRT-PCR for HCV RNA Calculate CC50 RNA with Beads and Housekeeping Gene

HCV Antiviral Compound Evaluation Workflow

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Normalize Data

Calculate EC50/EC90

Caption: Workflow for evaluating the antiviral activity and cytotoxicity of HCV inhibitors.

Measure Radioactivity

Calculate IC50



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